molecular formula C19H24N4O4S2 B10998421 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B10998421
M. Wt: 436.6 g/mol
InChI Key: AMLAGNZEXRTVER-UHFFFAOYSA-N
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Description

2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolecarboxylic acids This compound is characterized by its unique structure, which includes a thiazole ring, a cycloheptathiazole moiety, and a carboxylic acid group

Preparation Methods

The synthesis of 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cycloheptathiazole moiety: This step involves the reaction of the thiazole intermediate with a suitable cycloheptathiazole precursor.

    Attachment of the carboxylic acid group: This is typically done through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or cycloheptathiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid stands out due to its unique structure and diverse range of applications. Similar compounds include:

    Thiazolecarboxylic acids: These compounds share the thiazole ring and carboxylic acid group but differ in their substituents and overall structure.

    Cycloheptathiazole derivatives: These compounds contain the cycloheptathiazole moiety but may have different functional groups attached.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C19H24N4O4S2/c1-10(2)16-15(17(26)27)23-19(29-16)22-14(25)9-8-13(24)21-18-20-11-6-4-3-5-7-12(11)28-18/h10H,3-9H2,1-2H3,(H,26,27)(H,20,21,24)(H,22,23,25)

InChI Key

AMLAGNZEXRTVER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2=NC3=C(S2)CCCCC3)C(=O)O

Origin of Product

United States

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